Scientific Field: Organic Chemistry
Application Summary: Dihydro-2(3H)-thiophenone is used in the electrocatalytic cascade synthesis of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines].
Methods of Application: The process involves the assembly of benzylidenebarbiturates and cyclohexane-1,3-diones in methanol in the presence of sodium bromide as a mediator in an undivided cell.
Results or Outcomes: The reaction results in the formation of dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] in 72–85% yields.
Application Summary: Dihydro-2(3H)-thiophenone is used in the “one-pot, three-component” Biginelli reaction.
Methods of Application: The reaction is catalyzed by Hf(OTf)4 and it was found that solvent-free conditions could dramatically promote the Hf(OTf)4-catalyzed formation of 3,4-dihydro-pyrimidin-2-(1H)-ones.
Scientific Field: Medicinal Chemistry
Application Summary: Dihydro-2(3H)-thiophenone can be used in the synthesis of dihydronaphthofurans, which are an important class of arene ring-fused furans.
Dihydro-2(3H)-thiophenone is an organosulfur compound with the molecular formula and a molecular weight of approximately 102.155 g/mol. It is characterized by a heterocyclic structure that includes a thiophene ring with a ketone functional group. This compound appears as a colorless liquid with a distinctive thioether-like odor, similar to its isomer, dihydro-3(2H)-thiophenone. Both isomers exhibit reactivity typical of alkenes and thioethers, participating in addition reactions at carbon and oxidation reactions at sulfur .
Research indicates that dihydro-2(3H)-thiophenone and its derivatives exhibit various biological activities. Some studies suggest potential antimicrobial properties, making them candidates for pharmaceutical applications. Additionally, compounds related to dihydro-2(3H)-thiophenone have been explored for their roles in flavor and fragrance chemistry, particularly in contributing to the aroma of certain fungi like white truffles .
The synthesis of dihydro-2(3H)-thiophenone can be achieved through several methods:
Dihydro-2(3H)-thiophenone finds applications in several fields:
Interaction studies involving dihydro-2(3H)-thiophenone focus on its reactivity with various biological molecules. These studies help elucidate its potential effects on biological systems and its mechanism of action when used in pharmaceutical applications. The interactions are often analyzed through spectroscopic methods and biological assays to assess efficacy and safety profiles .
Dihydro-2(3H)-thiophenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dihydro-3(2H)-thiophenone | C4H6OS | Isomeric form with different reactivity |
Thiophene | C4H4S | Lacks the ketone group; more stable |
3-Methyl-4,5-dihydrothiophene | C5H8S | Contains an additional methyl group |
2,5-Dihydrothiophene | C4H6S | More symmetrical structure |
Dihydro-2(3H)-thiophenone is unique due to its specific ketone functionality, which influences its reactivity and biological properties compared to other thiophene derivatives. Its ability to undergo various chemical transformations makes it a versatile compound in both synthetic and applied chemistry contexts .
Irritant